8-Thiabicyclo[3.2.1]octane-3-carboxylic acid
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Overview
Description
8-Thiabicyclo[321]octane-3-carboxylic acid is a sulfur-containing bicyclic compound Its unique structure, characterized by a bicyclic framework with a sulfur atom, makes it an interesting subject for various chemical and biological studies
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Thiabicyclo[3.2.1]octane-3-carboxylic acid typically involves the construction of the bicyclic framework followed by the introduction of the carboxylic acid group. One common method involves the cyclization of suitable precursors under specific conditions that promote the formation of the bicyclic structure. For instance, the use of sulfur-containing reagents and catalysts can facilitate the formation of the thiabicyclic core .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions: 8-Thiabicyclo[3.2.1]octane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the bicyclic structure can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives .
Scientific Research Applications
8-Thiabicyclo[3.2.1]octane-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Its potential therapeutic applications are being explored, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism by which 8-Thiabicyclo[3.2.1]octane-3-carboxylic acid exerts its effects involves its interaction with molecular targets in biological systems. The sulfur atom in the bicyclic structure can form bonds with various biomolecules, influencing their function. This interaction can modulate enzymatic activity, receptor binding, or other cellular processes, depending on the specific context .
Comparison with Similar Compounds
8-Azabicyclo[3.2.1]octane: This compound is structurally similar but contains a nitrogen atom instead of sulfur. It is a core structure in tropane alkaloids, which have significant biological activity.
8-Oxabicyclo[3.2.1]octane: This analog contains an oxygen atom and is used in various synthetic applications.
Uniqueness: 8-Thiabicyclo[3.2.1]octane-3-carboxylic acid is unique due to the presence of the sulfur atom, which imparts distinct chemical and biological properties. This sulfur atom can engage in specific interactions that are not possible with oxygen or nitrogen analogs, making it valuable for certain applications .
Properties
IUPAC Name |
8-thiabicyclo[3.2.1]octane-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2S/c9-8(10)5-3-6-1-2-7(4-5)11-6/h5-7H,1-4H2,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PANGBUJATBMORQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1S2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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